Comparative I0.5 Values for G5K Enzyme Inhibition: Glutamate-5-kinase-IN-1 vs Analog Compound 54
In direct enzymatic assays measuring G5K inhibition under identical conditions (10 mM L-glutamate and 10 mM ATP), Glutamate-5-kinase-IN-1 (compound 50) exhibited an I0.5 value of 22.1 ± 0.7 μM, whereas the closest analog compound 54 showed an I0.5 value of 33 ± 12 μM [1]. The natural feedback inhibitor L-proline, included as a baseline comparator, displayed an I0.5 of 2.5 ± 0.3 μM [1]. Glutamate-5-kinase-IN-1 thus demonstrates approximately 1.5-fold higher potency than compound 54 and 8.8-fold lower potency than the endogenous inhibitor.
| Evidence Dimension | I0.5 (μM) for G5K enzyme inhibition |
|---|---|
| Target Compound Data | 22.1 ± 0.7 μM |
| Comparator Or Baseline | Compound 54: 33 ± 12 μM; L-proline: 2.5 ± 0.3 μM |
| Quantified Difference | Compound 50 vs Compound 54: ~1.5-fold more potent; Compound 50 vs L-proline: ~8.8-fold less potent |
| Conditions | Enzymatic assay with 10 mM L-glutamate and 10 mM ATP |
Why This Matters
The 1.5-fold greater potency relative to compound 54, combined with a distinct allosteric mechanism, makes Glutamate-5-kinase-IN-1 the preferred choice for experiments requiring robust G5K inhibition with reduced variability (tighter error margin).
- [1] Panciera M, Lence E, Rodríguez-Costa Á, Gracia B, Aínsa JA, Marco-Marín C, Rubio V, Correia CRD, González-Bello C. Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of the glutamate-5-kinase enzyme. European Journal of Medicinal Chemistry. 2022;232:114206. View Source
